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This technical guide provides an in-depth analysis of the theoretical models governing the

adsorption of nitric acid and its related species on platinum surfaces. The information

presented herein is crucial for understanding the fundamental mechanisms of catalytic

processes involving nitric acid, which are pivotal in various industrial applications, including the

production of fertilizers and specialty chemicals. While direct theoretical studies on the

adsorption of molecular nitric acid (HNO₃) on platinum are limited in publicly accessible

literature, this guide synthesizes available data on the closely related nitrate anion (NO₃⁻) and

other nitrogen oxides to construct a comprehensive theoretical framework.

Theoretical Modeling of Nitrate Adsorption on
Platinum Surfaces
The interaction of the nitrate ion (NO₃⁻), the conjugate base of nitric acid, with platinum

surfaces has been investigated using Density Functional Theory (DFT), particularly in the

context of nitrate electroreduction. These studies provide critical insights into preferred

adsorption sites, adsorption energies, and the influence of the platinum surface structure.

A key study in this area focuses on the adsorption of nitrate on Pt(111) and Pt(100) surfaces. It

reveals that the adsorption behavior is highly sensitive to the surface structure. On the Pt(100)

surface, nitrate can adsorb in a tridentate configuration, parallel to the surface and involving the
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nitrogen atom. This configuration is identified as a key requirement for its activation. In contrast,

on the Pt(111) surface, this tridentate configuration is not favored.

The process of a proton-coupled electron transfer (PCET) to adsorbed nitrate species has

been shown to invariably lead to the desorption of nitric acid, highlighting the dynamic interplay

between the adsorbed species and the electrochemical environment.

Adsorption Configurations and Energetics of Nitrate on
Platinum
The adsorption of nitrate on platinum surfaces can occur through several configurations, with

varying stability. The primary configurations are monodentate, bidentate, and tridentate.

Monodentate: The nitrate ion binds to a single platinum atom through one of its oxygen

atoms.

Bidentate: The nitrate ion binds to the surface through two oxygen atoms.

Tridentate: The nitrate ion interacts with the surface through all three oxygen atoms or, in

some cases, involving the central nitrogen atom.

DFT calculations have quantified the adsorption energies for these configurations on different

platinum facets.

Adsorbate Surface
Adsorption
Configuration

Adsorption Energy
(eV)

NO₃⁻ Pt(100) Monodentate (parallel)

Favorable by 0.72 eV

(under negative total

charge)

NO₃⁻ Pt(100)
Tridentate to Nitric

Acid
Stable by 0.45 eV

Note: Adsorption energies are highly dependent on the computational setup, including the

exchange-correlation functional, basis set, and surface coverage.
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Inferred Adsorption Behavior of Molecular Nitric
Acid
While direct DFT studies on molecular HNO₃ adsorption are scarce, we can infer its likely

behavior based on the nitrate data and the general principles of molecular adsorption on metal

surfaces. Molecular nitric acid is expected to interact with the platinum surface through its

oxygen atoms. Physisorption is likely to be the initial step, followed by potential chemisorption

or dissociation.

The high reactivity of nitric acid suggests that its dissociation into adsorbed nitrate (NO₃⁻) and

a proton (which would likely adsorb as a hydrogen atom on the platinum surface) is a probable

pathway. The presence of surface defects, such as steps and kinks, is expected to play a

significant role in promoting this dissociation.

Comparative Adsorption of Other Nitrogen Oxides
on Pt(111)
To provide a broader context for the surface chemistry of nitric acid, it is instructive to consider

the well-studied adsorption of nitric oxide (NO) and nitrogen dioxide (NO₂) on platinum

surfaces. DFT studies have been extensively employed to understand their bonding and

reactivity.

NO and NO₂ are strong electron acceptors and bind to the Pt(111) surface via charge donation

from the metal.[1] At low coverages, they tend to occupy sites that maximize this charge

transfer.[1]
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Adsorbate Surface

Preferred
Adsorption
Site (Low
Coverage)

Adsorption
Energy (eV)

Key Structural
Parameters

NO Pt(111) fcc hollow -1.84

N-O bond length

increase of 0.043

Å[2]

NO₂ Pt(111) μ-N,O nitrito -

One N-O bond

parallel to the

surface[2]

NO₃ Pt(111) - Weaker than NO -

The binding energy of these nitrogen oxides follows the order NO > NO₃ > NO₂ at low

coverage.[1]

Experimental Protocols for Studying Nitric Acid
Adsorption
The theoretical models for nitric acid adsorption on platinum surfaces are validated and refined

through various surface science techniques. These experimental methods provide crucial data

on adsorption energies, surface structures, and vibrational properties of adsorbates.

Density Functional Theory (DFT) Calculations
Methodology: DFT calculations are the primary theoretical tool for modeling the adsorption of

molecules on surfaces. The typical methodology involves:

Model Construction: A slab model of the platinum surface (e.g., Pt(111)) is constructed,

typically consisting of several atomic layers. A vacuum region is added to separate periodic

images of the slab.

Adsorbate Placement: The nitric acid molecule or nitrate ion is placed at various high-

symmetry sites on the surface (e.g., top, bridge, hollow).
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Geometric Optimization: The positions of the atoms in the adsorbate and the top layers of

the platinum slab are relaxed until the forces on the atoms are minimized, yielding the most

stable adsorption geometry.

Energy Calculation: The adsorption energy (E_ads) is calculated as the difference between

the total energy of the combined adsorbate-slab system and the sum of the energies of the

isolated slab and the adsorbate molecule in the gas phase.

Vibrational Analysis: The vibrational frequencies of the adsorbed species are calculated and

can be compared with experimental data from techniques like HREELS.

Temperature Programmed Desorption (TPD)
Methodology: TPD is used to determine the desorption energy of an adsorbate from a surface.

Adsorption: The clean platinum single crystal in an ultra-high vacuum (UHV) chamber is

cooled to a low temperature, and a controlled dose of nitric acid vapor is introduced.

Heating: The crystal is then heated at a linear rate.

Desorption Monitoring: A mass spectrometer monitors the partial pressure of the desorbing

species as a function of temperature.

Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) is analyzed

using methods like the Redhead analysis to extract the desorption activation energy, which is

often a good approximation of the adsorption energy for non-activated adsorption.

High-Resolution Electron Energy Loss Spectroscopy
(HREELS)
Methodology: HREELS provides information about the vibrational modes of adsorbed

molecules, which can be used to identify the adsorbate and its bonding configuration.

Adsorption: A monolayer or sub-monolayer of nitric acid is adsorbed onto a clean platinum

single crystal in UHV.
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Electron Beam Interaction: A monoenergetic beam of low-energy electrons is directed at the

surface.

Energy Loss Measurement: The energy of the scattered electrons is analyzed. Electrons that

have excited a vibrational mode of the adsorbate will have a characteristic energy loss.

Spectral Analysis: The HREELS spectrum, a plot of electron intensity versus energy loss,

reveals the vibrational frequencies of the adsorbed nitric acid, which can be compared to

DFT-calculated frequencies to determine the adsorption geometry.

Scanning Tunneling Microscopy (STM)
Methodology: STM allows for the direct visualization of adsorbed molecules on a surface with

atomic resolution.

Sample Preparation: A clean platinum single crystal is prepared in UHV, and nitric acid is

adsorbed at a specific temperature and coverage.

Imaging: A sharp metallic tip is brought very close to the surface, and a bias voltage is

applied. The tunneling current between the tip and the surface is measured as the tip is

scanned across the surface.

Image Formation: The variations in the tunneling current are used to construct a topographic

image of the surface, revealing the positions and arrangements of the adsorbed nitric acid

molecules. This can be used to identify preferred adsorption sites and the formation of

ordered adlayers.

Visualizing Adsorption and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key concepts in the

study of nitric acid and related species on platinum surfaces.

Adsorption & Dissociation

HNO₃ (gas) Physisorbed HNO₃
Physisorption Pt(111) SurfaceChemisorbed HNO₃

Chemisorption Adsorbed NO₃⁻ + H⁺
Dissociation Binding to Surface
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Caption: Proposed pathway for nitric acid interaction with a Pt(111) surface.

NO₃⁻ on Pt Surface

Monodentate
(Binding via one O)

Bidentate
(Binding via two O)

Tridentate
(Binding via N and/or O)

Click to download full resolution via product page

Caption: Different adsorption modes for the nitrate anion on a platinum surface.

Logical Workflow for Investigating HNO₃ Adsorption

Theoretical Modeling

Experimental Validation
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Caption: Interplay between theoretical modeling and experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8181684?utm_src=pdf-body-img
https://www.benchchem.com/product/b8181684?utm_src=pdf-body-img
https://www.benchchem.com/product/b8181684?utm_src=pdf-body-img
https://www.benchchem.com/product/b8181684?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8181684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Kinetics of NH3 Desorption and Diffusion on Pt: Implications for the Ostwald Process -
PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Theoretical Insights into Nitric Acid Interactions with
Platinum Surfaces: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8181684#theoretical-models-of-nitric-acid-
adsorption-on-platinum-surfaces]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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